[1,4-Phenylenebis(methylene)]dicarbamodithioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1,4-Phenylenebis(methylene)]dicarbamodithioic acid: is an organic compound characterized by its unique structure, which includes a phenylene group linked by methylene bridges to dicarbamodithioic acid moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1,4-Phenylenebis(methylene)]dicarbamodithioic acid typically involves the reaction of 1,4-phenylenebis(methylene) with dithiocarbamic acid derivatives under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: [1,4-Phenylenebis(methylene)]dicarbamodithioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiocarbamate groups to thiol groups.
Substitution: The phenylene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like nitric acid or halogens (chlorine, bromine) are employed under acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Nitro or halogenated derivatives of the phenylene ring.
Scientific Research Applications
Chemistry: In chemistry, [1,4-Phenylenebis(methylene)]dicarbamodithioic acid is used as a ligand in coordination chemistry, forming complexes with various metal ions.
Biology and Medicine: The compound has shown potential in biological applications, particularly in cancer research. Studies have indicated that derivatives of this compound can inhibit the growth of cancer cells by modulating specific signaling pathways .
Industry: In the industrial sector, this compound is used in the production of rubber and plastics as a vulcanization accelerator. It enhances the mechanical properties and durability of these materials .
Mechanism of Action
The mechanism of action of [1,4-Phenylenebis(methylene)]dicarbamodithioic acid involves its interaction with molecular targets such as enzymes and receptors. In cancer cells, the compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), leading to reduced cell proliferation and increased apoptosis . The pathways involved include the modulation of β-catenin and nuclear factor κB (NF-κB) signaling .
Comparison with Similar Compounds
1,4-Phenylenebis(methylene)selenocyanate: This compound is similar in structure but contains selenium atoms instead of sulfur.
Selenomethionine: Another selenium-containing compound used in cancer research, but it is less effective compared to 1,4-Phenylenebis(methylene)selenocyanate.
Uniqueness: [1,4-Phenylenebis(methylene)]dicarbamodithioic acid is unique due to its specific dithiocarbamate groups, which confer distinct chemical reactivity and biological activity. Its ability to form stable complexes with metals and its potential in cancer therapy make it a compound of significant interest .
Properties
CAS No. |
63540-06-7 |
---|---|
Molecular Formula |
C10H12N2S4 |
Molecular Weight |
288.5 g/mol |
IUPAC Name |
[4-[(dithiocarboxyamino)methyl]phenyl]methylcarbamodithioic acid |
InChI |
InChI=1S/C10H12N2S4/c13-9(14)11-5-7-1-2-8(4-3-7)6-12-10(15)16/h1-4H,5-6H2,(H2,11,13,14)(H2,12,15,16) |
InChI Key |
GDJWMYGAMWOWAE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CNC(=S)S)CNC(=S)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.